molecular formula C16H10Cl2INO3S B15010479 5,7-Dichloroquinolin-8-yl 5-iodo-2-methylbenzenesulfonate

5,7-Dichloroquinolin-8-yl 5-iodo-2-methylbenzenesulfonate

Cat. No.: B15010479
M. Wt: 494.1 g/mol
InChI Key: IRHCOWFSFQRBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloroquinolin-8-yl 5-iodo-2-methylbenzenesulfonate is a complex organic compound that combines the structural features of quinoline and benzenesulfonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinolin-8-yl 5-iodo-2-methylbenzenesulfonate typically involves multiple steps. One common approach starts with the preparation of 5,7-dichloroquinolin-8-ol, which is then reacted with 5-iodo-2-methylbenzenesulfonyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinolin-8-yl 5-iodo-2-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinoline moiety can be oxidized or reduced under specific conditions.

    Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5,7-Dichloroquinolin-8-yl 5-iodo-2-methylbenzenesulfonate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.

    Materials Science: The compound can be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or cellular pathways.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl 5-iodo-2-methylbenzenesulfonate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The quinoline moiety can intercalate with DNA, disrupting its function, while the benzenesulfonate group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties.

    5-Chloro-7-iodo-8-quinolinol: Used in the treatment of skin infections and as an antiseptic.

Uniqueness

5,7-Dichloroquinolin-8-yl 5-iodo-2-methylbenzenesulfonate is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both chlorine and iodine atoms, along with the sulfonate group, allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C16H10Cl2INO3S

Molecular Weight

494.1 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) 5-iodo-2-methylbenzenesulfonate

InChI

InChI=1S/C16H10Cl2INO3S/c1-9-4-5-10(19)7-14(9)24(21,22)23-16-13(18)8-12(17)11-3-2-6-20-15(11)16/h2-8H,1H3

InChI Key

IRHCOWFSFQRBCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.